molecular formula C18H23N9O4S3 B1212589 Cefotiam CAS No. 61622-34-2

Cefotiam

Cat. No. B1212589
CAS RN: 61622-34-2
M. Wt: 525.6 g/mol
InChI Key: QYQDKDWGWDOFFU-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Cefotiam, while not directly detailed, can be inferred to involve complex chemical processes aimed at achieving its potent antibacterial action. A related compound, Cefotaxime acid, for instance, was synthesized by improving the synthesis process and employing moderate solvents like tetrahydrofuran (THF) replacements, showcasing the industry's move towards more efficient and cost-effective production methods (Hu Wen-bin, 2010).

Molecular Structure Analysis

Though specific details on Cefotiam's molecular structure are not provided, it's understood that, like other cephalosporins, its structure is key to its antibacterial efficacy. The structure allows for the inhibition of bacterial cell wall synthesis, a critical factor in its mode of action against pathogens.

Chemical Reactions and Properties

Cefotiam's chemical properties, particularly its reactivity with bacterial enzymes, underscore its effectiveness as an antibiotic. The drug's structure enables it to bind to penicillin-binding proteins (PBPs) on bacteria, disrupting cell wall synthesis and resulting in bacterial death. This mechanism highlights the importance of its chemical makeup in its antibacterial activity.

Physical Properties Analysis

The physical properties of Cefotiam, including solubility, stability, and absorption characteristics, significantly influence its clinical application. For instance, Cefotiam hexetil, an orally administered prodrug of Cefotiam, showcases the drug's designed absorption and conversion mechanisms to ensure efficacy after oral intake (A. Mignot et al., 2004).

Chemical Properties Analysis

Cefotiam's chemical stability and interactions with other compounds, such as incompatibilities with certain medications, are crucial for its safe and effective use. Understanding these interactions helps in mitigating adverse reactions and enhancing patient care in clinical settings (L. Yuqing, 2012).

Scientific Research Applications

Antibiotic Prophylaxis in Neurosurgery

Cefotiam has been studied for its effectiveness as a prophylactic antibiotic in neurosurgery. A significant reduction in post-operative deep wound infections, including bone flap infections, was observed in patients treated with cefotiam compared to a control group, demonstrating its potential in preventing surgical site infections (Gaillard & Gilsbach, 2005).

Otorhinolaryngologic Applications

Cefotiam has been used in the treatment of infectious diseases in the otorhinolaryngologic field. A clinical study reported a 66.7% efficacy rate, with no noted side reactions, highlighting its potential in treating infections in this area (Sugiyama et al., 1983).

Occupational Health Concerns

There have been cases of occupational anaphylaxis in nurses exposed to cefotiam. A study developed an ELISA technique to detect serum-specific antibodies to cefotiam, which is useful for screening hospital workers and understanding the allergenic potential of cefotiam in occupational settings (Kim et al., 2009).

Clinical Activity in Various Infections

Cefotiam has shown broad-spectrum activity in treating various infections like respiratory tract infections, urinary tract infections, septicemia, meningitis, and biliary tract infections. Its effectiveness in monotherapy and good tolerance make it a versatile antibiotic for multiple applications (Bryskier et al., 1983).

Pediatric Applications

In pediatric infections, cefotiam demonstrated a high clinical response rate without marked side effects or laboratory abnormalities. Its activity against a variety of Gram-positive and Gram-negative bacteria makes it a viable option in pediatric care (Aoyama et al., 1981).

Pharmacokinetics

The pharmacokinetic profile of cefotiam, including its stability against hepatic metabolism, solubility, and distribution in various tissues, has been studied. Understanding its pharmacokinetics is crucial for effective dosing and therapeutic use (Brogard et al., 1989).

Dosing in Children

A study on cefotiam treatment in children suggested that standard dosing might result in subtherapeutic concentrations, potentially leading to antimicrobial drug resistance. This has implications for dosing adjustments in pediatric patients (Kan et al., 2020).

Use in Skin and Soft Tissue Infections

Cefotiam was compared to cephalothin in treating skin and soft tissue infections, showing similar effectiveness. This indicates its potential as an alternative treatment option for such infections (Lentino et al., 1984).

Application in Perinatal Period

Cefotiam's safety and efficacy in the perinatal period have been investigated, showing good transport into umbilical cord serum and amniotic fluid, and no adverse effects in neonates. This suggests its utility in managing perinatal infections (Takase et al., 1986).

Digestive Diseases

In digestive diseases, cefotiam showed effectiveness, especially in infections related to cholelithiasis, cholangitis, and advanced cancers. Its broad-spectrum activity makes it useful in these cases (Kanoh et al., 1984).

properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQDKDWGWDOFFU-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N9O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022763
Record name Cefotiam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefotiam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, 1.29e+00 g/L
Record name Cefotiam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotiam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cefotiam results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs).
Record name Cefotiam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cefotiam

CAS RN

61622-34-2, 66309-69-1
Record name Cefotiam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61622-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefotiam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotiam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefotiam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTIAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefotiam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotiam
Reactant of Route 2
Reactant of Route 2
Cefotiam
Reactant of Route 3
Cefotiam
Reactant of Route 4
Cefotiam
Reactant of Route 5
Reactant of Route 5
Cefotiam
Reactant of Route 6
Cefotiam

Citations

For This Compound
12,100
Citations
JM Brogard, F Jehl, B Willemin, AM Lamalle… - Clinical …, 1989 - Springer
Cefotiam, a semisynthetic parenteral cephalosporin of the aminothiazole group, exhibits interesting properties: stability against hepatic metabolism and excellent solubility, accounting …
Number of citations: 27 idp.springer.com
MC Rouan, JB Lecaillon, J Guibert… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… , 1, and 2 g of cefotiam to three healthy volunteers, the mean (… After intramuscular administration of 1 g of cefotiam to three … lidocaine and cefotiam did not modify the kinetics of cefotiam. …
Number of citations: 13 journals.asm.org
JH Gieringer, AF Wenz, HM Just, FD Daschner - Chemotherapy, 1986 - karger.com
… Methotrexate and cefotiam were an tagonistic in 42% of all combinations, especially when … cloacae showed synergistic interactions in combinations of cefotiam with 5-fluorouracil. 33% …
Number of citations: 72 karger.com
B Watt, FV Brown - Journal of Antimicrobial Chemotherapy, 1982 - academic.oup.com
The in- vitro activity of cefotiam (CGP 14221 /E, SCE 963) was tested against a range of aerobic and anaerobic isolates from clinical samples. With the exception of Pseudomonas …
Number of citations: 16 academic.oup.com
AM Brisson, A Bryskier, L Millerioux… - Antimicrobial agents …, 1984 - Am Soc Microbiol
We studied the pharmacokinetics of cefotiam, a parenteral cephalosporin, at intravenous doses of 0.5, 1, and 2 g and intramuscular doses of 0.5 and 1 g in two groups of eight healthy …
Number of citations: 19 journals.asm.org
A Al-Ahmad, FD Daschner, K Kümmerer - Archives of environmental …, 1999 - Springer
Most antibiotics are metabolized only incompletely by patients after administration and enter the municipal sewage with the patients' excretions. Little is known about their …
Number of citations: 603 idp.springer.com
M Ogawa, M Hama, G Kosaki… - Journal of …, 1979 - academic.oup.com
… antibacterial activities of cefotiam were investigated and compared with those of cefazolin against 289 clinical isolates of Gram-negative bacilli. The effect of cefotiam on the inhibition of …
Number of citations: 11 academic.oup.com
A Imada, S Hirai - International journal of antimicrobial agents, 1995 - Elsevier
Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis and Haemophilus inJtuenzae [1, 2]. CTM has been used for a long time in Japan. France, Germany, Italy, Belgium and …
Number of citations: 8 www.sciencedirect.com
K Tadokoro, N Niimi, T Ohtoshi… - Clinical & …, 1994 - Wiley Online Library
Cefotiam (CTM) is one of the most popular cephem antibiotics in Japan. Recently we experienced two cases of nurses with CTM‐induced contact anaphylaxis. When they were …
Number of citations: 36 onlinelibrary.wiley.com
N Iwai, A Sasaki, Y Taneda… - The Japanese Journal of …, 1981 - europepmc.org
Studies on the antibacterial activity, absorption and excretion and also clinical investigation in the field of pediatrics have been carried out with cefotiam (SCE-963, CTM), a new …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.